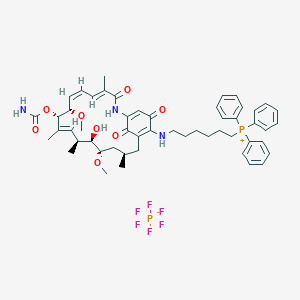
Hexafluorophosphate de G-TPP
Vue d'ensemble
Description
L’hexafluorophosphate de Gamitrinib TPP est un composé connu pour son rôle d’inhibiteur de la protéine de choc thermique 90 (HSP90) ciblant les mitochondries. Il est dérivé de la combinaison du module inhibiteur de l’ATPase HSP90 de la 17-allylamino geldanamycine (17-AAG) avec la partie de ciblage mitochondrial du triphénylphosphonium . Ce composé a montré une activité anticancéreuse significative en ciblant sélectivement les mitochondries des cellules tumorales .
Applications De Recherche Scientifique
Gamitrinib TPP hexafluorophosphate has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study mitochondrial function and the role of HSP90 in cellular processes.
Biology: The compound is utilized to investigate the mechanisms of mitochondrial apoptosis and protein folding.
Mécanisme D'action
L’hexafluorophosphate de Gamitrinib TPP exerce ses effets en inhibant la protéine HSP90 au sein des mitochondries. Cette inhibition perturbe le repliement et la fonction des protéines clientes, conduisant à une dysfonction mitochondriale et à l’apoptose dans les cellules cancéreuses . Les cibles moléculaires comprennent le domaine ATPase de la HSP90, et les voies impliquées sont principalement liées à l’apoptose mitochondriale .
Analyse Biochimique
Biochemical Properties
G-TPP Hexafluorophosphate interacts with HSP90, a crucial protein involved in several cellular processes . This interaction is specific to mitochondrial HSP90 and does not affect HSP90 homeostasis outside the organelle . The nature of this interaction involves the inhibition of the HSP90 ATPase activity .
Cellular Effects
G-TPP Hexafluorophosphate has profound effects on various types of cells and cellular processes. It influences cell function by inducing mitochondrial apoptosis, characterized by the loss of organelle inner membrane potential, release of cytochrome c in the cytosol, activation of initiator caspase-9 and effector caspase-3 and caspase-7, and cellular reactivity for annexin V .
Molecular Mechanism
The molecular mechanism of action of G-TPP Hexafluorophosphate involves its binding to HSP90, inhibiting its ATPase activity . This results in the disruption of HSP90’s role in protein folding within the mitochondria, leading to the accumulation of misfolded proteins and the induction of mitochondrial apoptosis .
Temporal Effects in Laboratory Settings
The effects of G-TPP Hexafluorophosphate have been observed over time in laboratory settings. Within a 16-hour exposure, concentrations of G-TPP Hexafluorophosphate of 15-20 μM indistinguishably kill patient-derived and cultured glioblastoma cell lines .
Dosage Effects in Animal Models
The effects of G-TPP Hexafluorophosphate vary with different dosages in animal models. Systemic monotherapy with G-TPP Hexafluorophosphate at concentrations (20 mg/kg as daily i.p. injections) that inhibit subcutaneous xenograft tumor growth in mice has no effect on orthotopic glioblastoma growth .
Metabolic Pathways
The metabolic pathways that G-TPP Hexafluorophosphate is involved in are primarily related to the inhibition of HSP90 within the mitochondria .
Transport and Distribution
G-TPP Hexafluorophosphate is selectively delivered to mitochondria . This selective transport and distribution within cells and tissues are due to the mitochondrial-targeting moiety of triphenylphosphonium present in the compound .
Subcellular Localization
The subcellular localization of G-TPP Hexafluorophosphate is within the mitochondria . This localization is due to the mitochondrial-targeting moiety of triphenylphosphonium present in the compound .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L’hexafluorophosphate de Gamitrinib TPP est synthétisé en combinant la 17-allylamino geldanamycine (17-AAG) avec le triphénylphosphonium. La synthèse implique les étapes suivantes :
Préparation de la 17-allylamino geldanamycine (17-AAG) : Cela implique la modification de la geldanamycine pour introduire un groupe allylamino à la 17e position.
Couplage avec le triphénylphosphonium : La 17-AAG est ensuite couplée avec le triphénylphosphonium pour former le Gamitrinib TPP.
Méthodes de production industrielle
La production industrielle de l’hexafluorophosphate de Gamitrinib TPP suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la pureté et l’efficacité du composé .
Analyse Des Réactions Chimiques
Types de réactions
L’hexafluorophosphate de Gamitrinib TPP subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du squelette benzoquinone ansamycine.
Réduction : Des réactions de réduction peuvent se produire, en particulier en présence d’agents réducteurs.
Substitution : Des réactions de substitution peuvent avoir lieu, en particulier impliquant la partie triphénylphosphonium.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont couramment utilisés.
Substitution : Les conditions pour les réactions de substitution impliquent souvent des nucléophiles comme les amines ou les thiols.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’hexafluorophosphate de Gamitrinib TPP, en fonction des réactifs et des conditions spécifiques utilisés .
Applications de la recherche scientifique
L’hexafluorophosphate de Gamitrinib TPP a un large éventail d’applications de recherche scientifique :
Chimie : Il est utilisé comme composé outil pour étudier la fonction mitochondriale et le rôle de la HSP90 dans les processus cellulaires.
Biologie : Le composé est utilisé pour étudier les mécanismes de l’apoptose mitochondriale et du repliement des protéines.
Comparaison Avec Des Composés Similaires
Composés similaires
17-allylamino geldanamycine (17-AAG) : Le composé parent de l’hexafluorophosphate de Gamitrinib TPP, connu pour son activité inhibitrice de la HSP90.
Shepherdine : Un autre inhibiteur de la HSP90 ayant des propriétés anticancéreuses similaires.
VER-155008 : Un inhibiteur de la famille HSP70, qui cible également les protéines de choc thermique, mais avec une spécificité différente.
Unicité
L’hexafluorophosphate de Gamitrinib TPP est unique en raison de sa capacité de ciblage mitochondrial, qui lui permet d’induire sélectivement l’apoptose dans les cellules cancéreuses sans affecter les cellules normales . Cette spécificité en fait un outil précieux dans la recherche et la thérapie du cancer.
Propriétés
IUPAC Name |
6-[[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium;hexafluorophosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H64N3O8P.F6P/c1-35-31-42-47(54-29-18-7-8-19-30-64(39-22-12-9-13-23-39,40-24-14-10-15-25-40)41-26-16-11-17-27-41)44(56)34-43(49(42)58)55-51(59)36(2)21-20-28-45(61-5)50(63-52(53)60)38(4)33-37(3)48(57)46(32-35)62-6;1-7(2,3,4,5)6/h9-17,20-28,33-35,37,45-46,48,50,57H,7-8,18-19,29-32H2,1-6H3,(H3-,53,54,55,56,58,59,60);/q;-1/p+1/b28-20-,36-21+,38-33+;/t35-,37+,45+,46+,48-,50+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIBTCZSRLMDOD-WLXHSWTPSA-O | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)OC)OC(=O)N)C)C)O)OC.F[P-](F)(F)(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)/C)OC)OC(=O)N)\C)C)O)OC.F[P-](F)(F)(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H65F6N3O8P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1036.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131626-47-5 | |
| Record name | Gamitrinib hexafluorophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1131626475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GAMITRINIB HEXAFLUOROPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPA976X5XY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate](/img/structure/B2561705.png)


![2-ethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2561709.png)

![8-[4-(4-methoxyphenyl)piperazin-1-yl]-7-(4-{8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}butyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2561712.png)
![4-methoxy-2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2561714.png)




![2-[6-(2,5-Dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2561721.png)

![2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile](/img/structure/B2561725.png)
